Amino nucleoside

Description

Properties

CAS No. |

136035-14-8 |

|---|---|

Molecular Formula |

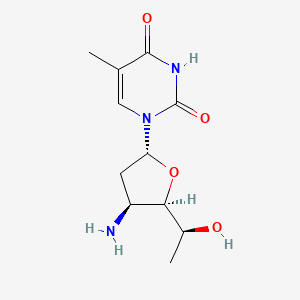

C11H17N3O4 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-amino-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H17N3O4/c1-5-4-14(11(17)13-10(5)16)8-3-7(12)9(18-8)6(2)15/h4,6-9,15H,3,12H2,1-2H3,(H,13,16,17)/t6-,7-,8+,9-/m0/s1 |

InChI Key |

FAXNJWRNLCWHMW-MAUMQABQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)[C@H](C)O)N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Key Features:

- Use of Mitsunobu reaction and nucleophilic substitution.

- Protection/deprotection cycles to manage functional group reactivity.

- Pd-catalyzed hydrogenolysis for selective deprotection.

- Application to various nucleobases (uridine, cytidine, thymidine).

Reduction of Azido Intermediates to 5′-Amino Nucleosides

Another widely used method is the synthesis of 5′-amino-5′-deoxy nucleosides via reduction of 5′-azido-2′,5′-dideoxy intermediates. The Staudinger reaction is commonly employed for this reduction, converting azido groups to amino groups efficiently. This method has been demonstrated for adenosine, cytidine, guanosine, inosine, and uridine nucleosides.

Following the reduction, these amino nucleosides can be converted into their corresponding 5′-N-triphosphate derivatives by reaction with trisodium trimetaphosphate under alkaline conditions, monitored by reversed-phase HPLC. The resulting amino nucleoside triphosphates are useful for enzymatic and biochemical applications without requiring further purification.

Key Features:

- Use of azido intermediates as precursors.

- Staudinger reduction to introduce amino groups.

- Triphosphorylation to generate nucleotide analogs.

- High yield and purity suitable for enzymatic use.

Oxime Formation and Reduction from Keto Nucleosides

Amino hexopyranose nucleosides can be prepared by converting keto groups on sugar moieties into oximes using hydroxylamine hydrochloride, followed by acetylation. The oxime intermediates are then reduced to amino sugars using reductive systems such as sodium borohydride combined with nickel chloride or molybdenum(VI) oxide.

This method is particularly useful for synthesizing this compound antibiotics and allows for the introduction of amino groups at the 4′-position of the sugar ring. The reductive systems provide mild and efficient conversion, preserving the nucleoside integrity.

Key Features:

- Oxime formation from keto groups.

- Reductive amination using sodium borohydride with metal catalysts.

- Suitable for 4′-amino sugar nucleosides.

- Application in antibiotic nucleoside synthesis.

Amino Acid Functionalization of Nucleosides

Amino nucleosides can also be prepared by conjugating amino acid derivatives to nucleosides, introducing multiple functional groups such as hydroxy, imidazole, amine, and carboxylate. This is achieved by selective protection of the nucleoside hydroxyl groups (e.g., 5′-hydroxy protection with dimethoxytrityl chloride), followed by coupling with protected amino acids under mild conditions.

The resulting amino acid-functionalized nucleosides can be converted into phosphoramidite building blocks for incorporation into oligonucleotides via solid-phase DNA synthesis. This strategy allows the introduction of enzyme-like catalytic groups into nucleic acids and is versatile for a wide range of natural and unnatural amino acids.

Key Features:

- Selective hydroxyl protection on nucleosides.

- Coupling with protected amino acids.

- Generation of phosphoramidite derivatives.

- Enables incorporation into oligonucleotides.

Preparation of 3′-O-Amino-2′-Deoxynucleoside Triphosphates

A patented method describes the preparation of 3′-O-amino-2′-deoxynucleoside-5′-triphosphates with minimized contamination by 3′-hydroxy analogs. The process involves:

- Protecting the 5′-hydroxy group.

- Inverting the stereochemistry of the 3′-hydroxy group.

- Reacting with N-hydroxyphthalimide to form 3′-O-phthalimido derivatives.

- Deprotecting the 5′-hydroxy group.

- Converting to 3′-O-(N-acetone-oxime) derivatives.

- Triphosphorylating the 5′-hydroxy group.

- Finally, converting to 3′-O-amino derivatives by treatment with aryl-oxyamines.

This method allows for controlled synthesis of 3′-O-amino nucleoside triphosphates suitable for enzymatic polynucleotide synthesis.

Key Features:

- Multi-step protection, inversion, and functionalization.

- Use of N-hydroxyphthalimide and aryl-oxyamines.

- Triphosphorylation step included.

- Reduced contamination with hydroxy analogs.

Comparative Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reactions/Steps | Amino Group Position | Advantages | Limitations |

|---|---|---|---|---|---|

| Aminooxy Functionalization | Protected sugars/nucleosides | Mitsunobu reaction, nucleophilic substitution, Pd-catalyzed deprotection | 5′-O-aminooxy | High selectivity, versatile protection strategies | Complex protection/deprotection |

| Azido Reduction (Staudinger reaction) | 5′-Azido nucleosides | Reduction of azido to amino, triphosphorylation | 5′-amino | High yield, suitable for nucleotide synthesis | Requires azido intermediates |

| Oxime Formation and Reduction | Keto nucleosides | Oxime formation, acetylation, reductive amination | 4′-amino | Mild conditions, useful for antibiotics | Limited to keto sugar nucleosides |

| Amino Acid Conjugation | Nucleosides with protected OH | Hydroxyl protection, amino acid coupling, phosphoramidite synthesis | Variable (side chain) | Incorporation into oligonucleotides, multifunctional | Multi-step synthesis, protection needed |

| 3′-O-Amino Triphosphate Synthesis (Patent) | 2′-Deoxynucleosides | Protection, inversion, phthalimido formation, triphosphorylation, aryl-oxyamine treatment | 3′-O-amino | Reduced contamination, enzymatic compatibility | Multi-step, requires stereochemical control |

Research Findings and Notes

- The aminooxy approach allows for the synthesis of nucleo-aminooxy acids with good yields and functional group tolerance, but requires careful handling of protecting groups to avoid side reactions.

- The azido reduction method is efficient for generating 5′-amino nucleosides and their triphosphates, facilitating their use in enzymatic and pharmaceutical applications.

- Oxime-based methods provide a straightforward route to 4′-amino nucleosides, especially useful in antibiotic nucleoside synthesis, with effective reductive systems identified.

- Amino acid functionalization expands the chemical diversity of nucleosides, enabling the design of nucleic acids with catalytic or binding functionalities, with protocols compatible with standard DNA synthesis.

- The patented 3′-O-amino triphosphate synthesis method addresses purity challenges in enzymatic synthesis, offering a controlled and scalable approach.

Chemical Reactions Analysis

Types of Reactions

Amino nucleosides undergo various chemical reactions, including:

Oxidation: Amino nucleosides can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert oxo derivatives back to amino nucleosides.

Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper.

Major Products

The major products of these reactions include various derivatives of amino nucleosides, such as oxo derivatives, substituted nucleosides, and reduced forms.

Scientific Research Applications

Antiviral and Anticancer Agents

Amino nucleosides have been investigated for their potential as antiviral and anticancer agents. For instance, puromycin aminonucleoside is known for its nephrotoxic effects and has been used to model kidney diseases in vitro. Studies have shown that this compound induces injury in human kidney organoids, providing insights into pathological conditions such as nephrosis .

Mechanistic Probes in Biochemistry

Modified nucleobases, including amino nucleosides, serve as mechanistic probes to study DNA polymerase activity and fidelity during replication. These compounds help elucidate the contributions of structural modifications on enzyme interactions, which is crucial for understanding DNA replication mechanisms .

Synthetic Biology Applications

Amino nucleosides play a pivotal role in synthetic biology, particularly in expanding the genetic code. By incorporating amino nucleoside analogs into DNA, researchers can site-specifically introduce unnatural amino acids into proteins, enhancing their functionality and specificity .

Study on Puromycin Aminonucleoside

In a recent study, puromycin aminonucleoside was utilized to investigate kidney injury mechanisms. The results indicated that treatment with this compound led to significant changes in renal cell morphology and function, highlighting its utility in studying nephrotoxic effects .

Nucleobase-Modified Nucleosides

Research has demonstrated that nucleobase-modified nucleosides can be used as therapeutic agents against cancer. In pre-clinical studies, these modified compounds showed promising antiproliferative effects on various cancer cell lines, indicating their potential for drug development .

Data Tables

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Antiviral | Puromycin Aminonucleoside | Induces kidney injury; models nephrosis |

| Biochemical Probing | Modified Nucleobases | Aids in understanding DNA polymerase fidelity |

| Synthetic Biology | This compound Analog | Enables incorporation of unnatural amino acids into proteins |

| Anticancer Research | Nucleobase-Modified Nucleosides | Demonstrated antiproliferative activity on cancer cell lines |

Mechanism of Action

The mechanism of action of amino nucleosides involves their incorporation into nucleic acids, where they can interfere with normal cellular processes. For example, nucleoside analogs can inhibit viral replication by blocking the action of viral polymerases . They can also inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Strategies: Carbocyclic analogs derived from β-/γ-lactams achieve stereocontrol via amino acid residues, though yields drop in five-membered rings (e.g., (±)-39: 45% yield vs. six-membered analogs: 65–70%) .

- Therapeutic Potential: Selenophosphates like dGMPSe offer a novel anticancer mechanism via H₂Se release, while platinum conjugates target nucleic acid stability in RNA-rich cancers .

- Structural Insights: Amino group placement (sugar vs. base) dictates interactions with biological targets, as seen in Blasticidin S’s ribosome binding vs. adenosine’s receptor-mediated effects .

Q & A

Q. What are the key methodological approaches for synthesizing amino nucleosides with selective N-acylation?

Amino nucleosides can be synthesized using transient silicon protection strategies. A three-step process involves: (a) Silanization of nucleosides (e.g., adenosine, guanosine) using trimethylchlorosilane to protect hydroxyl groups. (b) N-acylation with amino acid active esters (e.g., 4-nitrobenzoate, pentachlorophenyl esters) or N-protected amino acid chlorides. (c) Desilylation to yield selectively acylated products with 40–90% efficiency . This method avoids unwanted side reactions at hydroxyl groups and enhances regioselectivity.

Q. What analytical techniques are essential for characterizing amino nucleoside derivatives?

- HPLC : Monitors reaction progress and purity .

- Mass spectrometry : Validates molecular weights and identifies non-canonical nucleobases formed during synthesis or degradation .

- TLC : Rapidly assesses reaction completion . These techniques ensure structural fidelity and reproducibility in nucleoside modification studies.

Advanced Research Questions

Q. How can computational methods improve the design of this compound analogs for therapeutic targets?

Computational protein design tools (e.g., inverse folding algorithms) predict amino acid sequences that stabilize nucleoside-binding pockets in enzymes like purine nucleoside phosphorylase. By simulating interactions between modified nucleosides and target proteins, researchers can prioritize analogs with enhanced binding affinity or resistance to enzymatic degradation . Advanced sampling algorithms explore sequence spaces up to 10^128, surpassing experimental mutagenesis limitations .

Q. How do researchers resolve contradictions in N-acylation yield data across studies?

Discrepancies often arise from differences in:

- Reagent reactivity : Active esters (e.g., pentachlorophenyl) vs. traditional chlorides .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of silanized intermediates .

- Protection strategies : Transient silicon protection reduces side reactions compared to permanent blocking groups . Systematic optimization of these variables is critical for reproducibility.

Q. What experimental strategies address hydrolytic instability of amino nucleosides in biological systems?

Carbocyclic analogs (e.g., aristeromycin) replace the sugar’s oxygen with a methylene group, enhancing resistance to enzymatic hydrolysis. Stability can be further improved using bulky N-acyl groups (e.g., benzoyl) that sterically hinder nucleases . In vitro assays with serum nucleases validate stability before in vivo testing .

Methodological Challenges & Solutions

Q. How to optimize reaction conditions for scalable this compound synthesis?

Key factors include:

Q. What strategies integrate diverse data on this compound bioactivity?

Knowledge bases (e.g., nucleoside drug databases) standardize data on 553+ analogs, including:

- Mechanisms of action : Inhibition of viral polymerases or cancer cell proliferation .

- Structure-activity relationships (SAR) : Correlate acyl group modifications with antiviral potency . Such resources enable meta-analyses for hypothesis generation and target prioritization.

Specialized Applications

Q. How are fluorescent this compound analogs generated for tracking nucleic acid dynamics?

Chemo-enzymatic methods use purine nucleoside phosphorylase to attach environment-sensitive fluorophores (e.g., 2-aminopurine) to nucleosides. These probes monitor real-time DNA-protein interactions without disrupting helical structures .

Q. What advanced techniques study this compound-induced DNA damage?

Tandem mass spectrometry identifies crosslinking sites between ionized nucleosides and peptide residues. Gas-phase complexes tagged with photosensitive groups reveal mutagenic hotspots caused by non-canonical nucleobases .

Experimental Design Considerations

Q. How to design robust assays for evaluating this compound antiviral activity?

- In vitro models : Use HIV reverse transcriptase or SARS-CoV-2 RNA polymerase to measure IC50 values .

- Cellular uptake studies : Quantify nucleoside transport via concentrative transporters (e.g., SLC28A1) using radiolabeled analogs .

- Resistance profiling : Serial passage experiments identify mutations conferring resistance to nucleoside analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.